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Compound of Interest

Compound Name:
4-(4,5-dimethyl-1H-imidazol-1-

yl)aniline

CAS No.: 1429649-60-4

Cat. No.: B1453912

Get Quote

Executive Summary: The Scaffold's Duality
The dimethyl-imidazol-aniline scaffold represents a "privileged structure" in medicinal

chemistry, characterized by a hydrogen-bonding imidazole core linked to a hydrophobic

dimethyl-substituted phenyl ring.

This guide addresses a critical dichotomy in the bioactivity of this class:

Primary Predicted Bioactivity (Oncology/Inflammation): High potential for Type I/II Kinase

Inhibition (specifically VEGFR2, EGFR, and p38 MAPK) due to the imidazole’s ability to

mimic the adenine ring of ATP.

Historical & Off-Target Bioactivity (Neurology/Cardiology): The 2,6-dimethylaniline-imidazole

motif is structurally homologous to Clonidine and Dexmedetomidine (Alpha-2 adrenergic

agonists).
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Core Directive: This guide outlines a technical workflow to optimize this scaffold for Kinase

Selectivity while mitigating Alpha-2 adrenergic side effects and aniline-induced genotoxicity.

Structural Rationale & Pharmacophore Analysis
To predict bioactivity accurately, we must deconstruct the molecule into its functional

pharmacophores.

The Imidazole "Warhead" (H-Bonding)
The imidazole ring functions as a monodentate or bidentate ligand within the ATP-binding

pocket of protein kinases.

N3 (Acceptor): Forms a conserved hydrogen bond with the "hinge region" backbone of the

kinase (e.g., Cys919 in VEGFR2).

C2-Amine Linker: Provides rotational freedom and an additional H-bond donor site, critical

for orienting the hydrophobic tail.

The Dimethylaniline "Tail" (Hydrophobic Selectivity)
The substitution pattern of the methyl groups on the aniline ring dictates both potency and

metabolic toxicity.

2,6-Dimethyl Substitution: Creates steric hindrance that forces the phenyl ring out of

planarity with the imidazole. This "twisted" conformation is ideal for fitting into the

hydrophobic specificity pocket (Gatekeeper region) of kinases but also induces Alpha-2

adrenergic agonism.

3,4- or 3,5-Dimethyl Substitution: Increases planarity, potentially improving pi-stacking

interactions but significantly increasing the risk of metabolic N-hydroxylation (toxicity).

Computational Prediction Workflow (In Silico)
Before synthesis, a rigorous computational filter is required to enrich the library for kinase

selectivity.

Molecular Docking Strategy
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Target Selection: Dock derivatives against VEGFR2 (PDB: 4ASD) and p38 MAPK (PDB:

1A9U).

Scoring Function: Focus on Ligand Efficiency (LE) rather than raw binding energy. Small

fragments like this must have high LE (>0.3 kcal/mol/heavy atom) to be viable leads.

Exclusion Criteria: Discard poses where the imidazole N3 does not engage the hinge region.

ADMET & Toxicity Prediction (The Aniline Risk)
Critical Safety Alert: Dimethylaniline derivatives are prone to metabolic activation by CYP450

enzymes (specifically CYP1A2).

Mechanism: N-hydroxylation of the aniline leads to the formation of a nitrenium ion, which

can form DNA adducts (genotoxicity) or oxidize hemoglobin (methemoglobinemia).

Prediction Tool: Use MetabolitePredict or similar algorithms to assess the lability of the

aniline nitrogen.

Rule:Derivatives predicted to undergo rapid N-hydroxylation without Phase II conjugation

(Glucuronidation) must be flagged.

Visualization: Computational Pipeline
The following diagram illustrates the decision tree for selecting viable candidates.
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Caption: Figure 1. In silico filtration workflow prioritizing hinge-binding efficacy and metabolic

safety.

Synthetic Pathway (Brief Technical Note)
To validate predictions, synthesize the core scaffold using a Buchwald-Hartwig Cross-Coupling

approach, which offers superior yield over nucleophilic substitution for electron-rich anilines.

Reactants: 2-Bromo-1H-imidazole + 2,6-Dimethylaniline.

Catalyst: Pd2(dba)3 with Xantphos ligand.

Conditions: NaOtBu (base), Toluene, 100°C, 12h.

Purification: Flash chromatography (DCM/MeOH). Note: Imidazoles streak on silica; add 1%

Triethylamine to the eluent.

Biological Validation Protocols
Primary Assay: Kinase Inhibition (FRET-Based)
Objective: Determine the IC50 against the predicted target (e.g., VEGFR2). Methodology: Z'-

LYTE™ Kinase Assay (FRET).

Preparation: Dilute compounds in 100% DMSO (10 mM stock) to a 3-fold serial dilution

series.

Reaction Mix: In a 384-well plate, combine:

2.5 μL Compound.

5 μL Kinase/Peptide Substrate Mixture (Coumarin-Fluorescein labeled).

2.5 μL ATP (at Km concentration).

Incubation: 1 hour at Room Temperature (RT).

Development: Add 5 μL Development Reagent (Protease).
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Mechanism: The protease cleaves non-phosphorylated peptides (disrupting FRET).

Phosphorylated peptides (inhibited kinase failed to phosphorylate) remain intact?

Correction: Phosphorylated peptides are protected from cleavage.

Inhibition: If the kinase is inhibited, the peptide is not phosphorylated. The protease

cleaves it. FRET is disrupted (Emission ratio changes).

Readout: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

Calculation: Calculate % Phosphorylation based on the emission ratio. Fit to a sigmoidal

dose-response curve to derive IC50.

Safety Assay: Ames Test (Mutagenicity)
Objective: Rule out genotoxicity caused by the aniline metabolite. Protocol: Salmonella

typhimurium reverse mutation assay (Strains TA98, TA100).

Metabolic Activation: Perform assay with and without S9 fraction (rat liver extract) to simulate

CYP450 metabolism.

Dosing: Treat bacteria with compound (0.5 - 500 μ g/plate ).

Incubation: 48 hours at 37°C.

Scoring: Count revertant colonies. A >2-fold increase over vehicle control indicates

mutagenicity.

Secondary Screen: Alpha-2 Adrenergic Counter-Screen
Objective: Ensure the compound is not a potent sedative (Clonidine-like). Protocol: cAMP

Hunter™ G-protein Coupled Receptor Assay.

Measure inhibition of forskolin-induced cAMP accumulation in cells expressing Alpha-2A

receptors.

Goal: IC50 > 10 μM (Inactive).

Data Interpretation & Visualization
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Mechanism of Action (Signaling Pathway)
The following diagram details how the lead candidate blocks the VEGF signaling cascade,

preventing angiogenesis.
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Caption: Figure 2. Competitive inhibition mechanism at the VEGFR2 ATP-binding cleft.

Expected Data Profiles
The table below summarizes the target profile for a successful "Lead" versus a "Toxic/Off-

Target" failure.

Parameter
Successful Lead
Candidate

Toxic/Off-Target Failure

VEGFR2 IC50 < 100 nM > 1 μM

Alpha-2A IC50 > 10 μM (Inactive) < 100 nM (Potent Agonist)

Selectivity Index > 100x (Kinase vs. GPCR) < 10x

Ames Test (S9+) Negative Positive (Revertants > 2x)

Cytotoxicity (HepG2) LC50 > 50 μM LC50 < 10 μM
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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